

N-Methylhydroxylamine Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylhydroxylamine hydrochloride**

Cat. No.: **B140675**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of **N-Methylhydroxylamine hydrochloride**, a versatile compound with significant applications in synthetic chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines its fundamental chemical properties, synthesis protocols, and key biological activities, presenting complex data in an accessible format.

Core Molecular and Physical Properties

N-Methylhydroxylamine hydrochloride is a hydroxylamine derivative that is commercially available and widely used in various chemical transformations. Its fundamental properties are summarized below.

Property	Value	Citations
Molecular Formula	CH ₅ NO·HCl or CH ₆ CINO	[1][2]
Molecular Weight	83.52 g/mol	[1][2]
Appearance	Beige hygroscopic crystalline solid	[3]
CAS Number	4229-44-1	[2]
Melting Point	86-88 °C	[4]
Solubility	Soluble in water	[2][5]

Synthesis and Experimental Protocols

The synthesis of **N-Methylhydroxylamine hydrochloride** can be achieved through several established methods. Below are detailed protocols for its preparation.

Electrochemical Reduction of Nitromethane

A common industrial method for synthesizing **N-Methylhydroxylamine hydrochloride** involves the electrochemical reduction of nitromethane.[6]

Experimental Protocol:

- Electrolytic Cell Setup: A copper anode and a graphite cathode are placed in an electrolytic cell containing a solution of nitromethane in hydrochloric acid.
- Electrolysis: An electric current is passed through the solution, causing the reduction of the nitro group of nitromethane to a hydroxylamino group.
- Isolation: Following the completion of the reaction, the resulting **N-Methylhydroxylamine hydrochloride** is isolated from the reaction mixture. Further purification can be achieved through crystallization.

Synthesis via Electrochemical Reduction

Caption: Electrochemical synthesis of **N-Methylhydroxylamine hydrochloride**.

Catalytic Hydrogenation of Nitromethane

Another effective method is the catalytic hydrogenation of nitromethane.[\[2\]](#)

Experimental Protocol:

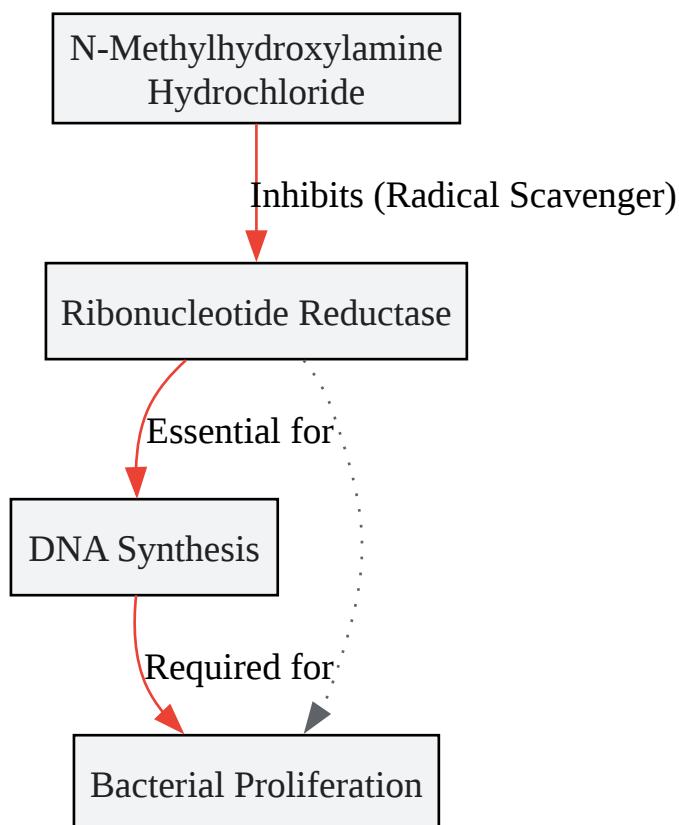
- Reaction Mixture: A solution of nitromethane in a suitable solvent (e.g., methanol) is prepared.
- Catalyst and Reagent Addition: A catalytic amount of a palladium catalyst and diethylenetriaminepentaacetic acid (or a salt thereof) are added to the solution.
- Hydrogenation: The mixture is treated with hydrogen gas under controlled pressure and temperature.
- Acidification and Isolation: The resulting N-methylhydroxylamine is then treated with aqueous hydrochloric acid at a temperature of 0 to 50 °C to form the hydrochloride salt, which is subsequently crystallized.[\[2\]](#)

Synthesis via Catalytic Hydrogenation

Caption: Catalytic hydrogenation synthesis pathway.

Applications in Research and Development

N-Methylhydroxylamine hydrochloride serves as a crucial reagent in several areas of chemical research and drug discovery.


Catalyst in Transamidation Reactions

N-Methylhydroxylamine hydrochloride is an effective catalyst for the transamidation of primary amides and thioamides.[\[7\]](#)[\[8\]](#) This reaction is fundamental in peptide synthesis and the formation of various amide-containing compounds. The catalytic mechanism is believed to involve either non-covalent catalysis through hydrogen bonding or covalent catalysis via the formation of a hydroxamic acid intermediate.[\[9\]](#)[\[10\]](#)

Biological Activity and Mechanism of Action

In the realm of drug development, **N-Methylhydroxylamine hydrochloride** has been investigated for its antibacterial properties.^{[1][11]} Its mechanism of action involves targeting and inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis and repair in bacteria.^{[1][11]} By acting as a radical scavenger, it disrupts the enzyme's function, thereby halting bacterial proliferation.^{[1][11]} This targeted action makes it a compound of interest for the development of novel antimicrobial agents.

Mechanism of Antibacterial Action

[Click to download full resolution via product page](#)

Caption: Inhibition of bacterial growth by targeting DNA synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. toku-e.com [toku-e.com]
- 2. [WO2015080936A1](https://patents.google.com/patent/WO2015080936A1) - Process to produce n-methylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 3. [N-methylhydroxylamine hydrochloride | CH₅NO.CIH | CID 77906](https://pubchem.ncbi.nlm.nih.gov/compound/77906) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Organic Syntheses Procedure](https://www.orgsyn.org/entries/10000001) [orgsyn.org]
- 5. [N-Methylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific](https://www.thermoscientific.com/Products/Chemicals/N-Methylhydroxylamine-Hydrochloride-98-5g) [fishersci.co.uk]
- 6. [N-Methylhydroxylamine - Wikipedia](https://en.wikipedia.org/wiki/N-Methylhydroxylamine) [en.wikipedia.org]
- 7. [N-Methylhydroxylamine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals](https://www.thermofisher.com/Products/Chemicals/N-Methylhydroxylamine-Hydrochloride-98-25g) [thermofisher.com]
- 8. [Transamidation of primary thioamides with primary and secondary amines via C\(S\)–N bond cleavage and formation by hydroxylamine hydrochloride catalysis - New Journal of Chemistry \(RSC Publishing\)](https://pubs.rsc.org/en/content/article/2018/nc/c0nc00001j) [pubs.rsc.org]
- 9. [researchgate.net](https://www.researchgate.net/publication/303427177) [researchgate.net]
- 10. [researchgate.net](https://www.researchgate.net/publication/303427177) [researchgate.net]
- 11. [pubs.acs.org](https://pubs.acs.org/doi/10.1021/acs.joc.0c00000) [pubs.acs.org]
- To cite this document: BenchChem. [N-Methylhydroxylamine Hydrochloride: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140675#n-methylhydroxylamine-hydrochloride-molecular-weight-and-formula\]](https://www.benchchem.com/product/b140675#n-methylhydroxylamine-hydrochloride-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com